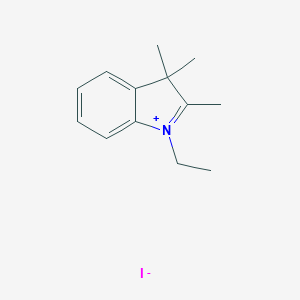
Iodure de 1-éthyl-2,3,3-triméthyl-3H-indolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide, also known as 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide, is a useful research compound. Its molecular formula is C13H18IN and its molecular weight is 315.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Blocs de construction de colorants proche infrarouge et infrarouge à ondes courtes
Ce composé sert de bloc de construction pour la création de colorants qui fonctionnent dans les régions proche infrarouge (NIR) et infrarouge à ondes courtes (SWIR) du spectre électromagnétique . Ces colorants sont essentiels pour des applications telles que :
Sondes fluorescentes pour la détection des cyanures
Les chercheurs ont développé une nouvelle sonde fluorescente basée sur l'iodure de 1-éthyl-2,3,3-triméthyl-3H-indolium pour la détection rapide des ions cyanure (CN−) . Cette application est importante dans :
Synthèse organique
Le composé est utilisé en synthèse organique pour créer divers dérivés qui ont des applications potentielles en chimie médicinale et en science des matériaux. Par exemple :
- Synthèse de sels de pyrido[1,2-a]indolium: Ces sels ont été synthétisés en utilisant des sels de 2,3,3-triméthyl-3H-indolium et ont des applications dans le développement de nouveaux produits pharmaceutiques .
Mécanismes de détection
Il joue un rôle dans le développement de mécanismes de détection pour la détection de divers analytes. La réactivité du composé avec les cyanures a été étudiée pour comprendre son potentiel en tant que capteur .
Propriétés
IUPAC Name |
1-ethyl-2,3,3-trimethylindol-1-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N.HI/c1-5-14-10(2)13(3,4)11-8-6-7-9-12(11)14;/h6-9H,5H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXDRZOCHPMFIX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433924 |
Source


|
| Record name | 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14134-81-7 |
Source


|
| Record name | 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

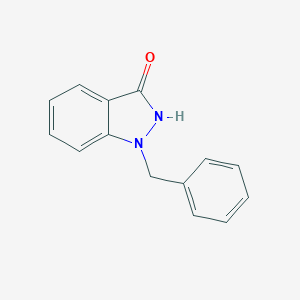
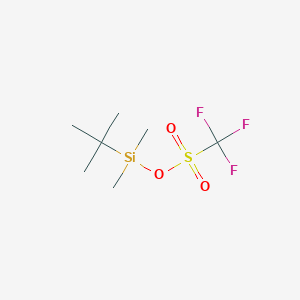

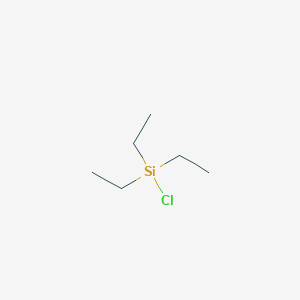
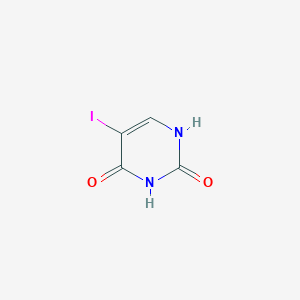


![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)
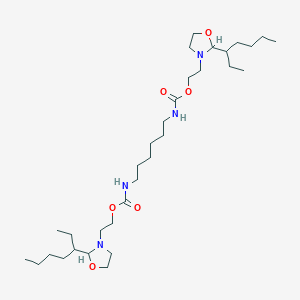
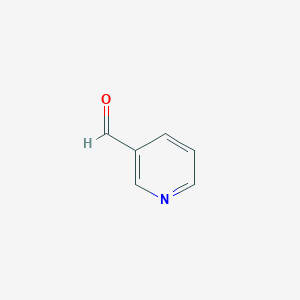

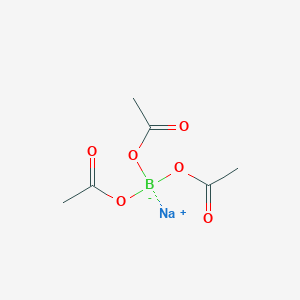
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)
